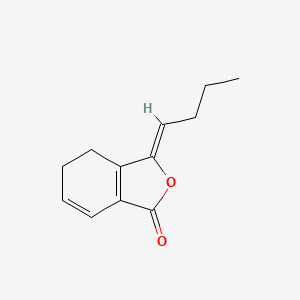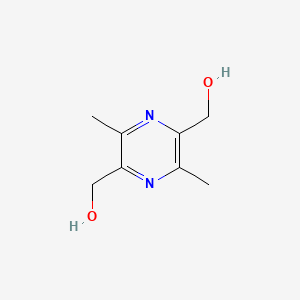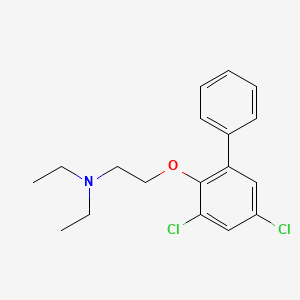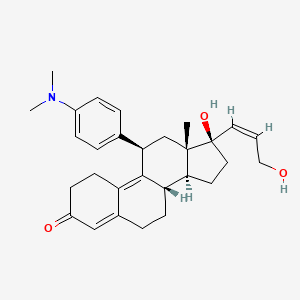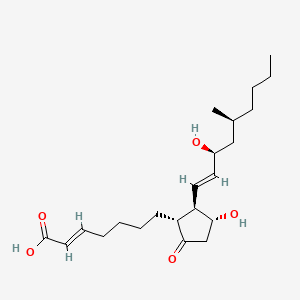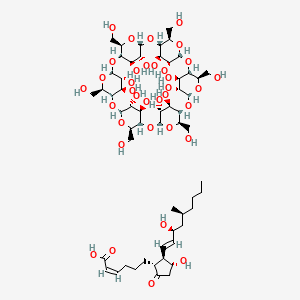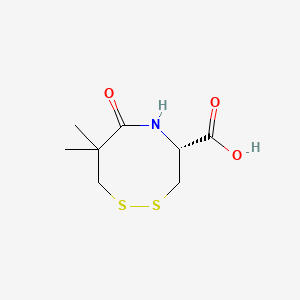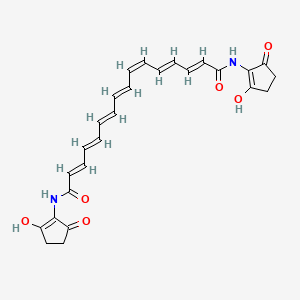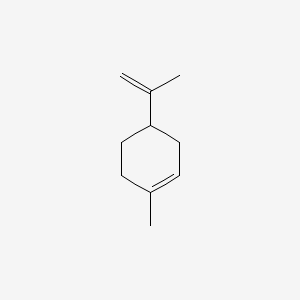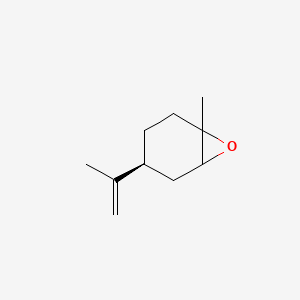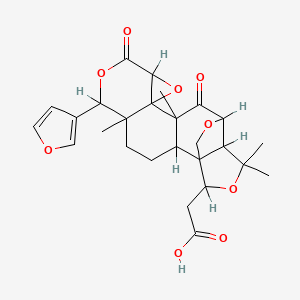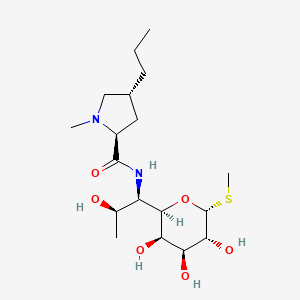
リンコマイシン
概要
説明
作用機序
リンコマイシンは、50Sリボソームサブユニットに結合することにより、細菌タンパク質合成を阻害します . この結合により、リボソーム上のA部位からP部位へのペプチジルtRNAのトランスロケーションが阻害され、ペプチド鎖の伸長が阻害されます . リンコマイシンの分子標的は、50Sリボソームサブユニットの23S rRNAです .
類似の化合物との比較
リンコマイシンは、クリンダマイシンなどの他のリンコサミド系抗生物質に似ています . クリンダマイシンは、リンコマイシンの半合成誘導体であり、より高い効力とより広い活性スペクトルを持っています . 他の類似の化合物には、マクロライドとストレプトグラミンがあり、これらも細菌タンパク質合成を阻害しますが、化学構造が異なります . リンコマイシンは、23S rRNAへの特異的な結合とその特定の嫌気性菌に対する有効性においてユニークです .
科学的研究の応用
Lincomycin has several scientific research applications:
生化学分析
Biochemical Properties
Lincomycin plays a crucial role in inhibiting bacterial protein synthesis. It interacts with the 50S subunit of the bacterial ribosome, specifically binding to the 23S rRNA . This binding inhibits the peptidyl transferase activity, which is essential for protein synthesis. The interaction between lincomycin and the ribosome involves hydrogen bonds and van der Waals contacts . Lincomycin’s unique structure, which includes the amino acid moiety propyl hygric acid linked to the sugar moiety α-methylthiolincosamine, allows it to mimic the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA .
Cellular Effects
Lincomycin affects various types of cells by inhibiting protein synthesis. In bacterial cells, this inhibition leads to a halt in cell growth and replication . Lincomycin’s impact on cellular processes includes alterations in cell signaling pathways, gene expression, and cellular metabolism. By binding to the ribosome, lincomycin disrupts the normal function of the bacterial cell, leading to cell death .
Molecular Mechanism
The molecular mechanism of lincomycin involves its binding to the 23S rRNA of the 50S ribosomal subunit . This binding prevents the formation of peptide bonds, which are necessary for protein synthesis. Lincomycin’s action is predominantly bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria directly . The binding interactions involve hydrogen bonds with specific nucleotides in the rRNA, such as C2611, A2058, G2505, A2059, and G2503 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lincomycin can change over time. The stability of lincomycin is influenced by factors such as pH and temperature . Over time, lincomycin may degrade, leading to a decrease in its efficacy. Long-term studies have shown that lincomycin can have lasting effects on cellular function, including alterations in gene expression and protein synthesis .
Dosage Effects in Animal Models
The effects of lincomycin vary with different dosages in animal models. At lower doses, lincomycin effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, lincomycin can cause toxicity, including gastrointestinal disturbances and liver damage . Studies in rats and dogs have shown that lincomycin is well-tolerated at doses up to 300 mg/kg/day .
Metabolic Pathways
Lincomycin is involved in several metabolic pathways. It is metabolized in the liver and excreted through the kidneys and bile . The metabolic pathways include hydroxylation and conjugation reactions, which help in the detoxification and elimination of lincomycin from the body . Enzymes such as cytochrome P450 play a role in the metabolism of lincomycin .
Transport and Distribution
Lincomycin is transported and distributed within cells and tissues through various mechanisms. It has a high volume of distribution, indicating extensive tissue penetration . Lincomycin binds to plasma proteins, which helps in its transport through the bloodstream . The antibiotic is also taken up by cells through active transport mechanisms .
Subcellular Localization
Lincomycin’s subcellular localization is primarily within the cytoplasm, where it binds to ribosomes . This localization is crucial for its function, as it needs to interact with the ribosomal subunits to inhibit protein synthesis. Lincomycin does not require specific targeting signals or post-translational modifications for its activity .
準備方法
リンコマイシンは、細菌ストレプトマイセス・リンコネンスによる発酵によって生成されます . リンコマイシンの工業的生産には、収量を最大化する発酵条件の最適化が含まれます。 リンコマイシンA生産を増強するための1つの方法は、発酵後期にグルコン酸カルシウムを添加することです . この戦略により、ペントースリン酸経路およびクエン酸回路における重要な酵素の活性を高めることで、this compoundAの力価が大幅に増加します .
化学反応の分析
リンコマイシンは、置換反応など、さまざまな化学反応を受けます。 注目すべき例として、チオニルクロリドを用いて7-ヒドロキシ基を塩素原子に置換することにより、リンコマイシンをクリンダマイシンに変換する反応があります . この反応にはキラル反転が伴い、より高い効力とより広い感受性微生物の範囲を持つ化合物が得られます . これらの反応に用いられる一般的な試薬には、チオニルクロリドおよびその他の塩素化剤が含まれます .
科学研究への応用
リンコマイシンは、いくつかの科学研究に応用されています。
類似化合物との比較
Lincomycin is similar to other lincosamide antibiotics, such as clindamycin . Clindamycin is a semisynthetic derivative of lincomycin and has a higher efficacy and a broader spectrum of activity . Other similar compounds include macrolides and streptogramins, which also inhibit bacterial protein synthesis but have different chemical structures . Lincomycin is unique in its specific binding to the 23S rRNA and its effectiveness against certain anaerobic bacteria .
特性
IUPAC Name |
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMMVQQUTAEWLP-KIDUDLJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7179-49-9 (mono-hydrochloride, hemi.hydrate), 859-18-7 (mono-hydrochloride) | |
| Record name | Lincomycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023215 | |
| Record name | Lincomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
freely soluble, Soluble in methanol, lower alcohols, acetone, ethyl acetate, chloroform. Slightly soluble in water, Soluble in methanol, ethanol, butanol, isopropanol, ethyl acetate, n-butyl acetate, amyl acetate, etc. Moderately soluble in water. | |
| Record name | Lincomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01627 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LINCOMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Lincomycin contains the unusual amino acid moiety propyl hygric acid linked to the sugar moiety α-methylthiolincosamine (α-MTL) that, like other lincosamides, functions as a structural analogue of the 3' end of L-Pro-Met-tRNA and deacylated-tRNA to interact with the 23S rRNA of the 50S bacterial ribosomal subunit. Detailed investigations into the mechanism of the related lincosamide [clindamycin] suggested a two-phase binding, instantaneously to the A-site with a shift in equilibrium towards the P-site over several seconds. This shift appears to be due to rotation of the propyl hygric acid moiety, while the α-MTL remains relatively stationary. Recent crystal structures of lincomycin in complex with the 50S ribosomal subunit of _Staphylococcus aureus_ show that the α-MTL moiety forms hydrogen bonds with C2611, A2058, G2505, A2059, and G2503 of the 23S rRNA while the propyl hygric acid moiety interacts only through van der Waals contacts, suggesting it may be free to rotate similar to [clindamycin]. This mechanism is supported by the observation that the most common resistance mechanism, which also affects macrolides and streptogramin B (MSLB resistance) involves methylation of A2058; other resistance mechanisms similarly target residues such as A2058, A2059, and C2611., Lincomycin may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. Lincomycin appears to inhibit protein synthesis in susceptible organisms by binding to 50S ribosomal subunits; the primary effect is inhibition of peptide bond formation. The site of action appears to be the same as that of clindamycin, erythromycin, and chloramphenicol., /The authors/ ... investigated the inhibition of peptide bond formation by the antibiotic lincomycin, at 150 mM NH4Cl. /The authors/ ... used an in vitro system in which a ribosomal ternary complex, the acetyl[3H] phenylalanine-tRNA-70 S ribosome-poly(U) complex (complex C), reacts with puromycin, forming peptide bonds. Complex C can be considered an analog of the elongating ribosomal complex and puromycin an analog of aminoacyl-tRNA. In a previous study /the authors/ ... reported on the kinetics of inhibition by lincomycin at 100 mM NH4Cl. In the present investigation, /the authors/ ... find that an increase of the ammonium ion concentration to 150 mM causes profound changes in the kinetic behavior of the system, which can be summarized as follows. First, the association rate for complex C and lincomycin is increased. At a lincomycin concentration of 10 uM the apparent equilibration rate constant is 4.3 min-1 at 100 mM NH4Cl, whereas it becomes 6.7 min-1 at 150 mM. Second, at 150 mM NH4Cl, with increasing concentrations of lincomycin, there is a transition from competitive to mixed-noncompetitive inhibition. The prevailing notion is that lincomycin acts at the ribosomal A-site, a mechanism that agrees only with competitive kinetics (mutually exclusive binding between puromycin and lincomycin). At the molecular level, the change in the kinetics of inhibition that we observe may mean that the mutually exclusive binding between aminoacyl-tRNA and lincomycin is converted to simultaneous binding, as a result of conformational changes occurring in the elongating ribosomal complex. | |
| Record name | Lincomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01627 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LINCOMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Amorphous solid | |
CAS No. |
154-21-2 | |
| Record name | Lincomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lincomycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lincomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01627 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lincomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lincomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINCOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOD072YW0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LINCOMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
187-190 | |
| Record name | Lincomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01627 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of lincomycin?
A1: Lincomycin exerts its antibacterial effect by inhibiting bacterial protein synthesis. [, ] It binds to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit, preventing the formation of peptide bonds. [, ] This ultimately halts bacterial growth and leads to a bacteriostatic effect. []
Q2: How does lincomycin's mechanism of action differ from that of beta-lactam antibiotics?
A2: Unlike beta-lactam antibiotics, which target bacterial cell wall synthesis, lincomycin primarily acts by inhibiting protein synthesis at the ribosome level. [, ]
Q3: Does lincomycin affect mammalian cells in the same way it affects bacteria?
A3: While lincomycin primarily targets bacterial ribosomes, high concentrations can also affect mammalian cells to a lesser extent. [] This can potentially lead to side effects. []
Q4: What is the molecular formula and weight of lincomycin?
A4: The molecular formula of lincomycin is C18H34N2O6S, and its molecular weight is 406.54 g/mol. []
Q5: How is lincomycin structurally characterized?
A5: Infrared (IR) spectroscopy has been used to study lincomycin's structure, particularly its intramolecular hydrogen bonding patterns in various solvents. [] This technique helps to elucidate the conformation and interactions of different functional groups within the lincomycin molecule.
Q6: What is the role of intramolecular hydrogen bonding in lincomycin?
A6: Studies utilizing IR spectroscopy reveal that lincomycin forms intramolecular hydrogen bonds involving its amide and hydroxyl groups in inert solvents. [] These bonds contribute to the molecule's conformation and influence its interaction with its target and other molecules.
Q7: How is lincomycin absorbed and distributed in the body?
A7: Lincomycin is well-absorbed after oral administration in broiler chickens, achieving peak serum concentrations around 1-1.5 hours post-administration. [, ] It is rapidly distributed to various tissues, including bone and skin. [, ]
Q8: What is the elimination half-life of lincomycin in cats?
A8: Following intravenous administration in cats, lincomycin displays an elimination half-life (T1/2) of approximately 3.5-4.2 hours. [, ]
Q9: How does hypothyroidism affect lincomycin pharmacokinetics in goats?
A9: Research indicates that hypothyroidism in goats leads to a significant increase in lincomycin's volume of distribution and elimination half-life. [] This highlights the importance of considering thyroid status when determining appropriate lincomycin dosages.
Q10: What types of bacterial infections is lincomycin commonly used to treat?
A10: Lincomycin is generally effective against Gram-positive bacteria, including Staphylococcus, Streptococcus, and Bacteroides fragilis. [, , ] It has been used to treat various infections, including respiratory tract infections, skin infections, and bone infections. [, , , ]
Q11: How effective is lincomycin in treating swine dysentery?
A11: Studies indicate that lincomycin, particularly in combination with spectinomycin, is effective in treating swine dysentery. [] Pigs treated with the combination therapy showed improved survival rates, reduced diarrhea, and fewer intestinal lesions compared to untreated controls. []
Q12: Can lincomycin be used to treat Mycoplasma gallisepticum (MG) infections in chickens?
A12: While lincomycin/spectinomycin combinations have been used to treat MG infections, studies show that its efficacy is lower compared to other antibiotics like valnemulin and tiamulin. []
Q13: Is lincomycin effective in treating nodulocystic acne?
A13: A study found that intralesional administration of lincomycin, in combination with triamcinolone acetonide, was more effective than triamcinolone alone in treating nodulocystic acne lesions. []
Q14: What are some potential side effects associated with lincomycin use?
A14: Lincomycin use, particularly in certain animal species, has been linked to gastrointestinal disturbances like diarrhea and colitis. [, , ] This is thought to be partly due to alterations in the gut microbiota. [, ]
Q15: Can the co-administration of lincomycin with other medications lead to adverse effects?
A15: Research suggests that administering atropine-diphenoxylate (Lomotil) concomitantly with lincomycin can exacerbate gastrointestinal side effects. [] This might be due to decreased intestinal motility prolonging mucosal exposure to lincomycin or its metabolites. []
Q16: How does bacterial resistance to lincomycin develop?
A16: One mechanism of bacterial resistance to lincomycin involves mutations in the 23S rRNA target site, reducing the antibiotic's binding affinity. [] Additionally, mutations in ribosomal proteins L4 and L22 have been associated with macrolide resistance, which may confer cross-resistance to lincomycin. []
Q17: Does lincomycin interact with other drugs at the pharmacokinetic level?
A18: Yes, studies in broiler chickens show that pre-treatment with amprolium can significantly alter lincomycin's pharmacokinetic profile. [] This co-administration led to decreased peak plasma concentrations and reduced tissue residues of lincomycin. []
Q18: Does lincomycin influence the activity of drug-metabolizing enzymes?
A18: While detailed studies on lincomycin's interaction with specific drug-metabolizing enzymes are limited in the provided research, it's important to consider potential interactions, especially when co-administered with other drugs that are metabolized by these enzymes.
Q19: What analytical methods are used to measure lincomycin concentrations?
A19: Several analytical techniques are employed for lincomycin quantification, including:
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection or mass spectrometry, is widely used to determine lincomycin concentrations in various matrices, including fermentation broths, pharmaceuticals, and biological samples. [, , ]
- Microbiological Assay: This technique utilizes the growth inhibition of susceptible bacteria, such as Kocuria rhizophila, to quantify lincomycin concentrations, particularly in biological samples. []
- Chemiluminescence Analysis: This method relies on the enhancement of chemiluminescence in specific reaction systems by lincomycin. [, ] It offers high sensitivity and has been used for lincomycin determination in pharmaceutical formulations.
Q20: How are lincomycin fermentation processes monitored and controlled?
A21: Lincomycin production in Streptomyces lincolnensis cultures is closely monitored to optimize yield. Factors such as carbon source utilization, pH, and the addition of specific precursors are carefully controlled. [, ]
Q21: What strategies are employed to ensure the quality and purity of lincomycin products?
A21: Various quality control measures are implemented throughout lincomycin production and formulation, including:
- Purification Processes: Techniques such as solvent extraction, macroporous resin adsorption, and pH adjustment are employed to separate lincomycin from impurities and unwanted byproducts. []
- Analytical Method Validation: Methods for lincomycin analysis undergo rigorous validation to ensure accuracy, precision, specificity, and sensitivity. [, , ] This ensures reliable and reproducible results for quality control purposes.
Q22: What are the potential environmental impacts associated with lincomycin production and use?
A23: The release of lincomycin manufacturing waste, which can contain residual antibiotics and other potentially harmful substances, poses environmental risks. [] Inappropriate disposal can contaminate water sources and soil, potentially contributing to antibiotic resistance in environmental bacteria.
Q23: Are there any strategies to mitigate the environmental impact of lincomycin?
A24: Research is exploring alternative treatment methods for lincomycin manufacturing waste, such as anaerobic bio-liquefaction, to reduce environmental hazards and explore resource recovery options. []
Q24: What are some areas of future research related to lincomycin?
A24: Ongoing research on lincomycin focuses on several aspects:
- Improving Drug Delivery: Exploring novel drug delivery systems, such as nanoparticles, could enhance lincomycin's efficacy and potentially reduce side effects by targeting the drug to specific sites of infection. [, ]
- Exploring Novel Therapeutic Applications: Investigating lincomycin's potential in other therapeutic areas, such as its melanin-inducing properties for treating hypopigmentation disorders, could lead to new applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-6-ethoxy-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1675385.png)
